(R)-1-(2-Propoxyphenyl)propan-1-amine

Lipophilicity CNS drug design Blood-brain barrier penetration

(R)-1-(2-Propoxyphenyl)propan-1-amine (CAS 1213962-67-4) is a chiral primary amine belonging to the phenylpropylamine class, featuring an (R)-configured stereocenter at the benzylic carbon, a 2-propoxyphenyl aromatic moiety, and a molecular formula of C₁₂H₁₉NO (MW 193.29 g/mol). The compound is cataloged as a research-grade chiral building block supplied at ≥98% chemical purity by multiple vendors.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B13035807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Propoxyphenyl)propan-1-amine
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C(CC)N
InChIInChI=1S/C12H19NO/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h5-8,11H,3-4,9,13H2,1-2H3/t11-/m1/s1
InChIKeyRERYOXUPFPKREW-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-Propoxyphenyl)propan-1-amine: Chiral 1-Arylpropan-1-amine Building Block for Enantioselective Synthesis and CNS-Targeted Medicinal Chemistry Procurement


(R)-1-(2-Propoxyphenyl)propan-1-amine (CAS 1213962-67-4) is a chiral primary amine belonging to the phenylpropylamine class, featuring an (R)-configured stereocenter at the benzylic carbon, a 2-propoxyphenyl aromatic moiety, and a molecular formula of C₁₂H₁₉NO (MW 193.29 g/mol) [1]. The compound is cataloged as a research-grade chiral building block supplied at ≥98% chemical purity by multiple vendors . Its core 1-arylpropan-1-amine scaffold positions it within a compound class extensively investigated for central nervous system (CNS) target modulation, including monoamine transporter and receptor interactions [2]. The ortho-propoxy substitution distinguishes it from para-substituted and non-alkoxylated analogs in terms of lipophilicity (XLogP3 = 2.6) and basicity (predicted pKa = 9.45 ± 0.10) [1]. Directly relevant primary pharmacological data (e.g., receptor binding Ki, functional IC₅₀) for this exact compound are absent from the peer-reviewed literature as of the evidence cutoff; differentiation therefore rests on quantifiable physicochemical properties, enantiomeric identity, and class-level structure-activity inferences.

Why Generic or Racemic Substitution Fails: Enantiomer-Specific, Regioisomeric, and Alkoxy Chain-Dependent Differentiation of (R)-1-(2-Propoxyphenyl)propan-1-amine


Substituting (R)-1-(2-propoxy¬phenyl)propan-1-amine with its racemate (CAS 954250-20-5), (S)-enantiomer (CAS 1213207-03-4), para-regioisomer (1-(4-propoxyphenyl)propan-1-amine), positional isomer (3-(2-propoxyphenyl)propan-1-amine), or shorter alkoxy-chain analogs (methoxy/ethoxy) is not scientifically equivalent. Enantiomers of 1-arylpropan-1-amines can exhibit divergent pharmacodynamics at chiral biological targets — a principle codified in regulatory guidances (e.g., FDA chiral drug policy) [1]. The ortho-propoxy group confers a distinct pKa (9.45 vs. 9.61 for the para isomer), affecting the ionized fraction at physiological pH and, consequently, membrane permeability, lysosomal trapping, and target engagement [2]. The XLogP3 of 2.6 differentiates the propoxy compound from the methoxy analog (XLogP3 1.7), translating to an approximately 8-fold higher octanol/water partition coefficient that alters CNS penetration potential [2][3]. The positional isomer 3-(2-propoxyphenyl)propan-1-amine, with the amine at the terminal rather than benzylic position, exhibits a LogP of 3.067 — a 0.47 log-unit increase that indicates meaningfully different distribution behavior . These quantifiable physicochemical divergences, combined with the absence of enantiomer-specific pharmacological characterization for most analogs, mean that generic substitution introduces uncontrolled variables that can confound SAR interpretation and experimental reproducibility.

Quantitative Physicochemical Differentiation Evidence for (R)-1-(2-Propoxyphenyl)propan-1-amine vs. Structural Analogs: A Procurement-Focused Comparator Analysis


Lipophilicity Differentiation: (R)-1-(2-Propoxyphenyl)propan-1-amine (XLogP3 2.6) vs. 1-(2-Methoxyphenyl)propan-1-amine (XLogP3 1.7) — Impact on CNS Permeability Predictions

The target compound (R)-1-(2-propoxyphenyl)propan-1-amine, with its racemate's computed XLogP3 of 2.6, exhibits substantially higher lipophilicity than its methoxy analog 1-(2-methoxyphenyl)propan-1-amine (XLogP3-AA = 1.7) [1][2]. The ΔXLogP of 0.9 represents an approximately 8-fold difference in octanol/water partition coefficient. This places the propoxy compound within the CNS-permissive lipophilicity range (logP 1.5–3.5) associated with optimal passive blood-brain barrier permeation, whereas the methoxy analog falls at the lower boundary [3]. The additional two methylene units in the propoxy chain thus provide meaningful differentiation for CNS-targeted programs where insufficient lipophilicity can limit brain exposure.

Lipophilicity CNS drug design Blood-brain barrier penetration Physicochemical profiling

Basicity Differentiation: Ortho-Propoxy (pKa 9.45) vs. Para-Propoxy (pKa 9.61) Regioisomer — Ionization State at Physiological pH

The ortho-propoxy substitution in the target compound results in a predicted pKa of 9.45 ± 0.10, compared to 9.61 ± 0.10 for the para-propoxy regioisomer 1-(4-propoxyphenyl)propan-1-amine [1]. This ΔpKa of –0.16, while modest, indicates that the ortho-propoxy group exerts a weak electron-withdrawing inductive effect (or steric inhibition of solvation) on the benzylic amine, slightly reducing its basicity relative to the para isomer. At physiological pH 7.4, the ortho compound is approximately 0.9% ionized (free base), whereas the para compound is approximately 0.6% ionized — a roughly 1.5-fold difference in neutral fraction. This differential ionization influences passive membrane permeability and susceptibility to lysosomal trapping (a pH 4.5–5.0 compartment).

Amine basicity pKa Drug ionization Membrane permeability Lysosomal trapping

Lipophilicity Differentiation from Positional Isomer: 1-(2-Propoxyphenyl)propan-1-amine (XLogP3 2.6) vs. 3-(2-Propoxyphenyl)propan-1-amine (LogP 3.067)

The benzylic amine in (R)-1-(2-propoxyphenyl)propan-1-amine (XLogP3 = 2.6) confers lower lipophilicity compared to the positional isomer 3-(2-propoxyphenyl)propan-1-amine (LogP = 3.067), where the amine is located at the terminal carbon of the propyl chain [1]. The ΔLogP of approximately 0.47 indicates that relocating the amine from the benzylic to the terminal position increases lipophilicity by roughly 3-fold in partition coefficient. The benzylic amine also carries distinct electronic character — the nitrogen lone pair can participate in through-space interactions with the aromatic π-system, affecting both basicity and metabolic susceptibility (e.g., to monoamine oxidase or cytochrome P450-mediated N-dealkylation) in ways that the terminal amine cannot [2].

Positional isomerism Lipophilicity Amine position Distribution coefficient Metabolic stability

Enantiomeric Differentiation: (R)- vs. (S)-1-(2-Propoxyphenyl)propan-1-amine — Chiral Identity as a Determinant of Biological Target Engagement

The (R)-enantiomer (CAS 1213962-67-4) and (S)-enantiomer (CAS 1213207-03-4) of 1-(2-propoxyphenyl)propan-1-amine share identical computed physicochemical properties (XLogP = 2.6, TPSA = 35.2 Ų, pKa = 9.45), as expected for enantiomeric pairs [1]. However, the chiral 1-arylpropan-1-amine scaffold is recognized as a pharmacophore where enantiomeric configuration can dictate receptor binding affinity, functional activity (agonist vs. antagonist), and metabolic stability [2]. The (R)-enantiomer is supplied at 98% chemical purity, though enantiomeric excess (ee) data are not consistently reported across vendors . Critically, no head-to-head pharmacological comparison of the (R)- vs. (S)-enantiomers has been published in the peer-reviewed literature for this specific compound; the enantiomeric differentiation is therefore supported by class-level inference from structurally related 1-arylpropan-1-amines where enantiomer-dependent activity has been demonstrated [2].

Enantiomeric differentiation Chiral pharmacology Stereoselective binding Enantiomeric purity

Alkoxy Chain Length SAR: Propoxy (C3) vs. Ethoxy (C2) vs. Methoxy (C1) — Incremental Lipophilicity and Steric Modulation

The propoxy chain (-O(CH₂)₂CH₃) of the target compound extends two carbons beyond the methoxy analog and one carbon beyond the ethoxy analog. The incremental lipophilicity follows a consistent pattern: methoxy (XLogP3-AA = 1.7) → ethoxy (interpolated XLogP3 ≈ 2.15) → propoxy (XLogP3 = 2.6) [1][2]. Each additional methylene unit contributes approximately +0.45 logP units. The propoxy chain introduces greater conformational flexibility (5 rotatable bonds vs. 4 for ethoxy and 3 for methoxy), which can influence entropic penalties upon target binding. In SAR studies of structurally related aryloxypropylamines patented as monoamine reuptake inhibitors, alkoxy chain length was explicitly identified as a modifiable parameter affecting transporter selectivity and metabolic stability [3]. The propoxy chain represents the longest commercially available alkoxy homolog in this specific ortho-substituted 1-arylpropan-1-amine series as of the evidence cutoff.

Alkoxy chain SAR Lipophilic efficiency Homologation Structure-property relationships

Evidence-Driven Research and Industrial Application Scenarios for (R)-1-(2-Propoxyphenyl)propan-1-amine: Where Physicochemical Differentiation Matters Most


CNS-Targeted Lead Optimization Programs Requiring Defined Lipophilicity for Blood-Brain Barrier Penetration

With an XLogP3 of 2.6, the target compound resides within the empirically defined CNS-permissive lipophilicity window (logP 1.5–3.5), whereas the methoxy analog (XLogP3 1.7) falls near the lower boundary where passive BBB permeation may be insufficient [1][2]. Medicinal chemistry teams pursuing CNS targets — particularly monoamine transporters or GPCRs implicated in neuropsychiatric disorders, as suggested by the phenylpropylamine pharmacophore class [3] — should prioritize the propoxy analog over methoxy or ethoxy variants when passive CNS penetration is required. The approximately 8-fold higher partition coefficient of the propoxy compound relative to methoxy translates to a meaningful difference in predicted brain-to-plasma ratio, making it the more appropriate starting point for CNS lead optimization.

Stereochemistry-Dependent Pharmacological Profiling Using Single-Enantiomer Starting Material

For research programs investigating enantiomer-dependent pharmacology at chiral biological targets (e.g., GPCRs, transporters, enzymes with stereospecific binding pockets), the (R)-enantiomer (CAS 1213962-67-4) must be procured as a single stereoisomer rather than as the racemate (CAS 954250-20-5) . While direct comparative pharmacological data for the (R)- vs. (S)-enantiomers of this specific compound are absent from the literature, the broader 1-arylpropan-1-amine class exhibits enantiomer-dependent activity profiles [4]. Using the racemate introduces a 50% impurity of the opposite enantiomer that can act as a competitive antagonist, partial agonist, or metabolically distinct entity — confounding dose-response interpretation and potentially masking the true pharmacological signal of the eutomer.

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Alkoxy Substitution Effects on Target Engagement and ADMET Properties

The ortho-propoxy substitution pattern, with its distinct pKa (9.45 vs. 9.61 for para) and specific conformational profile, provides a differentiated SAR probe relative to para-substituted and non-alkoxylated analogs [2]. In systematic SAR campaigns — particularly those exploring the role of aryl alkoxy substituents in monoamine transporter or receptor binding as described in the aryloxypropylamine patent literature [3] — the target compound serves as the ortho-propoxy representative in a matrix that should include the corresponding methoxy, ethoxy, and para-substituted analogs. The quantitative physicochemical differences (ΔXLogP ≈ 0.9 vs. methoxy; ΔpKa –0.16 vs. para) provide measurable parameters against which biological activity changes can be correlated, enabling the construction of property-activity relationships that guide subsequent optimization cycles.

Enantioselective Synthesis Methodology Development Using a Well-Defined Chiral Amine Substrate

As a chiral primary amine with a single stereocenter at the benzylic position, (R)-1-(2-propoxyphenyl)propan-1-amine is a suitable substrate for developing and benchmarking enantioselective synthetic methodologies — including transaminase-catalyzed kinetic resolution, chiral auxiliary-directed alkylation, and asymmetric reductive amination [4][5]. The compound's availability at 98% chemical purity enables its use as an analytical standard for chiral HPLC method development, while its distinct UV chromophore (ortho-alkoxybenzene) facilitates detection. The well-defined (R)-configuration, confirmed by isomeric SMILES notation (CCCOC1=CC=CC=C1[C@@H](CC)N), provides a validated stereochemical reference point for determining the enantiomeric excess of reaction products.

Quote Request

Request a Quote for (R)-1-(2-Propoxyphenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.